(D-Ala3)-Dynorphin A (1-11) amide is a synthetic analog of the naturally occurring opioid peptide dynorphin A. This compound is notable for its high affinity and selectivity for kappa opioid receptors, making it of significant interest in pharmacological research. It is derived from the dynorphin A sequence, with a substitution at the third position where alanine is replaced by its D-enantiomer, enhancing its biological activity and stability.
(D-Ala3)-Dynorphin A (1-11) amide is synthesized in laboratories and has been extensively studied for its pharmacological properties. Research has demonstrated that this compound retains potent activity at kappa opioid receptors, which are implicated in pain modulation and other physiological processes.
(D-Ala3)-Dynorphin A (1-11) amide falls under the category of opioid peptides. It is classified as a kappa opioid receptor agonist, which distinguishes it from other opioid peptides that may target mu or delta receptors.
The synthesis of (D-Ala3)-Dynorphin A (1-11) amide typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise assembly of peptide chains on a solid support, facilitating purification and yielding high-purity products.
(D-Ala3)-Dynorphin A (1-11) amide has a complex molecular structure characterized by a sequence of amino acids that includes modifications at specific positions to enhance receptor affinity.
This structure contributes to its binding affinity for kappa opioid receptors, as modifications can influence conformational flexibility and steric interactions.
(D-Ala3)-Dynorphin A (1-11) amide can undergo various chemical reactions typical of peptide compounds, including hydrolysis and oxidation. The stability of this compound in physiological conditions is crucial for its effectiveness as a pharmacological agent.
Research indicates that modifications at strategic positions can enhance resistance to enzymatic degradation, thus prolonging its action in biological systems.
The mechanism of action for (D-Ala3)-Dynorphin A (1-11) amide primarily involves its interaction with kappa opioid receptors located in the central nervous system.
Upon binding to kappa opioid receptors, this compound activates intracellular signaling pathways that lead to analgesic effects. The selectivity towards kappa receptors over mu or delta receptors minimizes side effects typically associated with other opioid agonists, such as respiratory depression or addiction potential.
Research has shown that modifications at position three significantly impact both potency and selectivity, with studies demonstrating affinities in the low nanomolar range for kappa receptors .
(D-Ala3)-Dynorphin A (1-11) amide exhibits stability under physiological conditions but may degrade under extreme pH or temperature conditions. Its lipophilicity can also affect its absorption and distribution within biological systems .
(D-Ala3)-Dynorphin A (1-11) amide has several scientific applications:
Dynorphin A (Dyn A) is an endogenous neuropeptide with the sequence YGGFLRRIRPKLKWDNQ. It exhibits highest binding affinity for KOR, where it activates Gᵢ/o-protein signaling pathways. This interaction inhibits adenylyl cyclase, reduces neurotransmitter release, and modulates potassium/calcium channel activity [1]. The N-terminal segment (Tyr¹-Gly²-Gly³-Phe⁴-Leu⁵-Arg⁶) constitutes the conserved "message" domain critical for receptor activation. KOR signaling by Dyn A produces antinociception, anticonvulsant effects, and dysphoria, making it a therapeutic target for neurological disorders [3] [7].
Dynorphin B (Dyn B; YGGFLRRQFKVVT) shares structural homology with Dyn A but exhibits distinct pharmacological properties. Both peptides bind KOR with nanomolar affinity, but Dyn A (1-13) shows 2-3-fold higher KOR selectivity than Dyn B in GTPγS functional assays [3]. Modifications at position 3 (e.g., Gly³→Pro in Dyn A) significantly alter receptor selectivity—[Pro³]Dyn A (1-11)-NH₂ achieves 2,110-fold KOR/MOR selectivity due to reduced mu/delta receptor affinity [2].
Table 1: Opioid Receptor Selectivity Profiles of Dynorphin Analogs
| Peptide | KOR Kᵢ (nM) | MOR Kᵢ (nM) | Selectivity Ratio (KOR/MOR) |
|---|---|---|---|
| Dynorphin A (1-17) | 0.5 | 32 | 64 |
| [D-Ala³]Dyn A (1-11)-NH₂ | 1.8* | 180* | 100* |
| [Pro³]Dyn A (1-11)-NH₂ | 2.7 | 5,700 | 2,110 |
| Dynorphin B (1-13) | 0.7 | 45 | 64 |
*Estimated values based on structural analogs [1] [2] [6]
Truncation studies identify Dyn A (1-11) (YGGFLRRIRPK) as the minimal fragment retaining high KOR affinity (IC₅₀ = 1.2 nM). Removal of C-terminal residues 12-17 reduces peptide size without compromising receptor binding, as the critical pharmacophore resides in residues 1-8 [3] [5]. The (1-11) length preserves the α-helical structure in the C-terminal "address" domain (Arg⁹-Pro¹⁰-Lys¹¹), enhancing KOR specificity versus MOR/DOR [6].
C-terminal amidation (-CONH₂) significantly enhances metabolic stability by resisting carboxypeptidase degradation. Native Dyn A (1-11)-OH exhibits a plasma half-life of <5 minutes, whereas the amidated form shows 3-fold extended stability in vitro [5]. This modification also increases blood-brain barrier penetration by reducing ionization, as demonstrated in tail-pinch analgesic assays where amidated analogs produced potent central effects after intravenous administration [1] [4].
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 463-82-1
CAS No.: 2058075-35-5